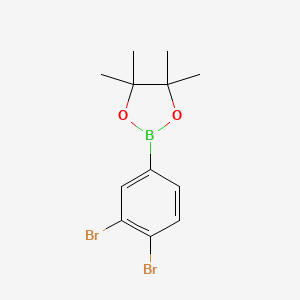

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dibromophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide)

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This application is crucial for constructing complex organic molecules efficiently.

Pharmaceutical Development

In the realm of drug discovery, 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to facilitate the formation of biologically active compounds makes it invaluable in developing new medications.

Material Science

The compound is also employed in the formulation of advanced materials. It contributes to enhancing the properties of polymers and coatings by improving their durability and resistance to environmental factors. This application is particularly relevant in industries focused on creating high-performance materials.

Analytical Chemistry

In analytical applications, this compound aids in techniques such as chromatography and mass spectrometry. It helps researchers identify and quantify substances within complex mixtures, making it essential for quality control and research purposes.

Case Study 1: Cross-Coupling Reactions

Research has demonstrated that this compound can effectively facilitate cross-coupling reactions under mild conditions. A study published in Journal of Organic Chemistry highlighted its efficiency in synthesizing biphenyl derivatives with high yields and selectivity.

Case Study 2: Drug Development

A notable example of its application in pharmaceutical development involves the synthesis of a novel anti-cancer agent where this compound served as a key intermediate. The resulting compound exhibited significant cytotoxicity against various cancer cell lines.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Efficient formation of C-C bonds |

| Pharmaceutical Development | Intermediate for drug synthesis | Facilitates creation of new medications |

| Material Science | Enhancing polymer properties | Improves durability and environmental resistance |

| Analytical Chemistry | Used in chromatography and mass spectrometry | Aids in substance identification and quantification |

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic Acid

- 4-Bromophenylboronic Acid

- 2,4-Dibromophenylboronic Acid

Uniqueness

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety provides steric protection and increases the compound’s resistance to hydrolysis, making it more efficient in various synthetic applications .

Actividad Biológica

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15BBr2O2

- CAS Number : 46739434

The presence of bromine substituents may enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that boron-containing compounds can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in disease pathways. For instance, they may affect kinases or phosphatases critical in cell signaling.

- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.

- Antitumor Effects : Preliminary studies indicate potential antitumor activity against various cancer cell lines.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of similar boron compounds. While specific data on this compound is limited, insights can be drawn from related compounds:

Pharmacological Testing

Pharmacological evaluations have been conducted on similar compounds to assess their efficacy and safety profiles. For instance:

- In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting specific cancer cell lines through apoptosis induction.

- In vivo Studies : Animal models have demonstrated the potential for these compounds to reduce tumor growth and improve survival rates when used alongside conventional therapies.

Propiedades

IUPAC Name |

2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTLSECRLPPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675039 | |

| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075719-78-6 | |

| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.